Ethyl-d5 2S-hydroxy-4-methylpentanoate
Description
Contextual Significance of Stereoselective Synthesis in Isotopically Labeled Systems
Stereoselective synthesis, which controls the formation of a specific stereoisomer of a product, is of paramount importance in the preparation of isotopically labeled compounds. iitg.ac.in Many biologically active molecules, including pharmaceuticals, are chiral, and their physiological effects are often dependent on their specific stereochemistry. Therefore, introducing an isotopic label like deuterium (B1214612) into a molecule requires synthetic methods that are not only efficient but also maintain or create the desired chirality. acs.org
The development of stereospecific and stereoselective synthetic strategies ensures that the resulting labeled compounds have the correct absolute configuration for their intended use. iitg.ac.in This is crucial for applications such as internal standards for quantitative mass spectrometry, where the labeled compound must be stereochemically identical to the analyte, or in drug metabolism studies, where the metabolic fate of a specific enantiomer is under investigation. acs.org Methodologies like enzymatic resolution, the use of chiral auxiliaries, and organocatalysis are employed to achieve the high levels of stereocontrol needed for these sophisticated applications. iitg.ac.intcichemicals.comorganic-chemistry.org
The Evolving Role of Deuterium Labeling in Elucidating Chemical and Biochemical Pathways
Deuterium labeling is a powerful technique used to investigate the intricacies of chemical reactions and biological pathways. clearsynth.comacs.org Because deuterium is chemically similar to hydrogen but twice as heavy, its substitution into a molecule can subtly alter physical and chemical properties without changing the fundamental structure. clearsynth.comyoutube.com This unique characteristic is exploited in two primary ways: through the study of kinetic isotope effects and by using deuterated molecules as tracers. symeres.comclearsynth.com These applications have provided invaluable insights into drug metabolism, protein structure, and the mechanisms of organic reactions. clearsynth.comacs.org
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction observed when an atom in a reactant is replaced with one of its isotopes. libretexts.orgfiveable.me The KIE is a highly sensitive probe of the reaction's transition state and is a fundamental tool for determining reaction mechanisms. fiveable.meicm.edu.plnih.gov It arises because the heavier isotope (e.g., deuterium) forms a stronger chemical bond with a lower zero-point vibrational energy compared to the lighter isotope (protium). fiveable.meprinceton.edu Consequently, more energy is required to break a bond to deuterium than to hydrogen, which can lead to a slower reaction rate. fiveable.me
The deuterium KIE is typically expressed as the ratio of the rate constant for the protiated reactant (kH) to that of the deuterated reactant (kD). By measuring the value of kH/kD, chemists can deduce whether a specific carbon-hydrogen bond is broken in the rate-determining step of the reaction. libretexts.orgfiveable.menih.gov
| KIE Type | Description | Typical kH/kD Value | Mechanistic Implication |
| Primary KIE | The isotope is at a position where a bond is broken or formed in the rate-determining step. nih.gov | > 1 (often 2-8) | The C-H/C-D bond is broken in the rate-limiting step. libretexts.orgprinceton.edu |
| Secondary KIE | The isotope is at a position where a bond is not broken or formed in the rate-determining step. libretexts.orgprinceton.edu | Close to 1 (can be >1 or <1) | Reports on changes in hybridization or steric environment at the transition state. nih.govprinceton.edu |
| No KIE | The reaction rate is unaffected by isotopic substitution. | ≈ 1 | The C-H/C-D bond is not involved in the rate-limiting step. princeton.edu |
This table provides a simplified summary of Kinetic Isotope Effects (KIEs) and their general interpretation in mechanistic chemistry.
Beyond its use in KIE studies, deuterium serves as an excellent tracer for monitoring metabolic and chemical pathways. clearsynth.com Since deuterium is a stable (non-radioactive) isotope, deuterated compounds can be administered to biological systems, and their journey and transformation can be followed using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. symeres.comacs.org
This approach has been widely adopted in drug metabolism and pharmacokinetic (DMPK) research to understand how drugs are absorbed, distributed, metabolized, and excreted. symeres.comclearsynth.com In broader metabolic research, deuterated tracers such as deuterium oxide (D₂O) and deuterated glucose are used to investigate fundamental biochemical processes. escholarship.orgnih.gov For example, D₂O labeling allows for the measurement of the synthesis rates of proteins, lipids, and DNA, as the deuterium from heavy water becomes incorporated into newly synthesized biomolecules. youtube.comacs.orgnih.govnih.gov This provides a dynamic view of metabolism in living systems, from cell cultures to humans. nih.govnih.govnih.gov
Overview of Ethyl-d5 2S-hydroxy-4-methylpentanoate as a Model Chiral Deuterated Compound
This compound is a prime example of a chiral deuterated ester designed for advanced research. Its structure combines the key features discussed previously: a defined stereocenter, an ester functional group, and stable isotope labeling. The molecule is a derivative of the naturally occurring amino acid L-leucine. The ethyl ester group is perdeuterated, meaning all five hydrogen atoms on the ethyl moiety have been replaced with deuterium.
The specific (S)-configuration at the C2 position and the d5-labeling on the ester group make this compound a highly specific tool. It can be used as an internal standard in enantioselective bioanalytical methods or as a probe to study the stereoselective metabolism of chiral esters by enzymes such as esterases. The deuterium label provides a distinct mass shift for detection by mass spectrometry without significantly altering the molecule's chemical reactivity, making it an ideal tracer.
| Property | Value | Source |
| Compound Name | This compound | eptes.comdavinci-ls.com |
| Molecular Formula | C₈H₁₁D₅O₃ | eptes.com |
| Molecular Weight | 165.25 g/mol | eptes.com |
| Chirality | (2S)-configuration | eptes.com |
| Isotopic Label | Deuterium (d5) on the ethyl group | eptes.com |
| Parent Compound (Unlabelled) | Ethyl 2-hydroxy-4-methylpentanoate (B1259815) | sigmaaldrich.comthegoodscentscompany.comnih.gov |
| CAS Number (Unlabelled) | 10348-47-7 | sigmaaldrich.comthegoodscentscompany.com |
| Unlabelled Molecular Formula | C₈H₁₆O₃ | sigmaaldrich.comnih.gov |
| Unlabelled Molecular Weight | 160.21 g/mol | sigmaaldrich.comnih.gov |
This table summarizes the key properties of this compound and its non-deuterated counterpart.
Properties
Molecular Formula |
C8H11D5O3 |
|---|---|
Molecular Weight |
165.25 |
Purity |
95% min. |
Synonyms |
Ethyl-d5 2S-hydroxy-4-methylpentanoate |
Origin of Product |
United States |
Asymmetric Synthesis and Isotopic Incorporation Strategies for Ethyl D5 2s Hydroxy 4 Methylpentanoate
Retrosynthetic Analysis and Key Precursors for Chiral α-Hydroxy Esters
A retrosynthetic analysis of Ethyl-d5 2S-hydroxy-4-methylpentanoate reveals two primary disconnection points: the ester linkage and the C-C bond formation that establishes the chiral center. The most straightforward approach involves disconnecting the ester, leading to (2S)-2-hydroxy-4-methylpentanoic acid and deuterated ethanol (B145695) (ethanol-d5). The chiral acid itself can be derived from the corresponding α-keto acid, 2-oxo-4-methylpentanoic acid (α-ketoisocaproic acid), through asymmetric reduction. Alternatively, it can be sourced from the chiral pool, specifically from L-leucine.
Another retrosynthetic pathway involves disconnecting the C-H bond at the chiral center, suggesting an asymmetric hydroxylation of an appropriate ester precursor. However, the asymmetric reduction of an α-keto ester is a more common and generally more efficient strategy.
The key precursors for the synthesis of the target molecule are therefore:
For the chiral backbone: L-leucine or 2-oxo-4-methylpentanoic acid (and its ethyl ester).
For the deuterated moiety: Deuterated ethanol (ethanol-d5 or ethanol-d6) or reagents that can be converted into a deuterated ethyl group.
| Precursor | Synthetic Utility |
| L-leucine | A readily available chiral pool starting material that can be converted to (S)-2-hydroxy-4-methylpentanoic acid. |
| 2-Oxo-4-methylpentanoic acid | A common precursor for the asymmetric reduction to the corresponding α-hydroxy acid. |
| Ethyl 2-oxo-4-methylpentanoate | A direct precursor for asymmetric reduction to the target α-hydroxy ester. |
| Ethanol-d5 (B126515) / Ethanol-d6 (B42895) | The source of the deuterated ethyl group for esterification. |
Enantioselective Catalysis in the Formation of the 2S-Stereocenter
The creation of the (2S)-stereocenter is the most critical step in the synthesis of the non-deuterated analogue and can be achieved through various catalytic methods.
Biocatalysis offers a highly selective and environmentally benign route to chiral α-hydroxy acids and esters. researchgate.netcabidigitallibrary.org Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases, often found in microorganisms like Saccharomyces cerevisiae (baker's yeast), can reduce α-keto esters to their corresponding α-hydroxy esters with high enantioselectivity. researchgate.netelectronicsandbooks.com
For instance, the asymmetric reduction of ethyl 2-oxo-4-methylpentanoate can be performed using whole-cell biocatalysts or isolated enzymes. nih.gov Recombinant E. coli expressing specific ketoreductases have been developed to provide access to either enantiomer of a chiral alcohol with high optical purity. electronicsandbooks.comnih.gov These enzymatic systems often utilize a cofactor regeneration system, such as using glucose and glucose dehydrogenase to recycle NADPH. nih.gov
Lipases, another class of enzymes, can be used for the kinetic resolution of racemic α-hydroxy esters. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.
Table 1: Examples of Biocatalytic Reduction of Keto Esters
| Enzyme/Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) | Yield | Reference |
|---|---|---|---|---|---|
| Saccharomyces cerevisiae | Various α-oxo esters | (R)-α-hydroxy esters | >99% | >99% | researchgate.net |
| Ketoreductase KRED1001 | Ketoester 55 | (R)-hydroxy ester 54 | >99.5% | 82% | nih.gov |
In addition to biocatalysis, several small molecule and metal-based catalytic systems have been developed for the asymmetric synthesis of α-hydroxy esters.
Organocatalysis provides a metal-free alternative for these transformations. For example, an efficient three-step synthesis of α-hydroxy esters has been reported starting from the organocatalytic α-selenylation of aldehydes, followed by a Wittig reaction and a electronicsandbooks.comacs.org-sigmatropic rearrangement. acs.orgacs.orgnih.gov This method has been shown to produce α-hydroxy esters in good yields and high enantiomeric excess (94-97% e.e.). acs.org Another organocatalytic approach involves the enantioselective decarboxylative chlorination of β-ketocarboxylic acids, followed by nucleophilic substitution to yield chiral tertiary α-hydroxyketones, a principle that can be adapted for α-hydroxy esters. nih.gov
Transition metal catalysis is also a powerful tool. Asymmetric hydrogenation of α-keto esters using chiral transition metal complexes (e.g., with Ruthenium or Rhodium catalysts) is a well-established method for producing chiral α-hydroxy esters with excellent enantioselectivities. These reactions typically require high pressures of hydrogen gas and a chiral ligand to direct the stereochemical outcome.
Methods for Stereospecific Deuterium (B1214612) Incorporation at the Ethyl Moiety
The introduction of the five deuterium atoms onto the ethyl group can be accomplished either by building the deuterated fragment from scratch or by exchanging protons for deuterons on a pre-existing ethyl group.
Hydrogen/Deuterium exchange (H/D-Ex) reactions are a common method for deuterium labeling. wikipedia.org For the ethyl group of an ester, this can be challenging due to the non-acidic nature of the C-H bonds. However, under certain conditions, this exchange is possible.
Base-catalyzed H/D exchange can be used to deuterate positions α to a carbonyl group. nih.govyoutube.com However, for the ethyl ester moiety, this is not a viable strategy for the β-hydrogens (the CH₃ group) and would require harsh conditions for the α-hydrogens (the CH₂ group), which could lead to ester hydrolysis or epimerization of the adjacent chiral center.
A more effective H/D exchange strategy involves heterogeneous metal catalysts. Catalysts such as Palladium on Carbon (Pd/C) or Ruthenium on Carbon (Ru/C) in the presence of D₂O can facilitate the exchange of C-H bonds with C-D bonds. researchgate.netnih.gov This method has been successfully applied to a variety of organic molecules. However, achieving selective deuteration of only the ethyl group without affecting other parts of the molecule can be difficult and may require careful optimization of reaction conditions.
The most direct and cleanest method to introduce the ethyl-d5 group is to use ethanol-d6 (CD₃CD₂OD) or ethanol-d5 (CH₃CD₂OD is not commercially practical, so typically a fully deuterated ethanol is used, and the hydroxyl proton is exchanged back) in an acid-catalyzed esterification (Fischer esterification) with (2S)-2-hydroxy-4-methylpentanoic acid. libretexts.org This approach avoids side reactions and ensures the deuterium is located specifically on the ethyl group. Ethanol-d6 is commercially available or can be synthesized by the reduction of deuterated acetic acid or its derivatives.
An alternative to H/D exchange is to incorporate deuterium during a reductive step in the synthesis of the ethyl group precursor, ethanol. For example, the reduction of a deuterated carboxylic acid derivative, such as acetyl-d3 chloride (CD₃COCl), with a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) would yield ethanol-d6.
A general method for the deuteration of aliphatic carboxylic acids using photoredox and hydrogen atom transfer (HAT) catalysis with D₂O as the deuterium source has also been developed. nih.gov This could be used to prepare deuterated acetic acid, which can then be reduced to deuterated ethanol.
Table 2: Selected Methods for Deuterium Incorporation
| Method | Reagents | Application | Key Features | Reference |
|---|---|---|---|---|
| Fischer Esterification | (2S)-2-hydroxy-4-methylpentanoic acid, Ethanol-d6, Acid catalyst | Synthesis of this compound | Direct, high isotopic purity, stereocenter preserved. | libretexts.org |
| H/D Exchange | Ru/C, D₂O, H₂ atmosphere | General deuteration of sugars and other molecules with hydroxyl groups. | Can achieve high levels of deuteration. researchgate.net | researchgate.net |
| Decarboxylative Deuteration | Aliphatic carboxylic acids, D₂O, Photoredox/HAT catalysis | Preparation of deuterated alkanes. | Mild conditions, high D-incorporation. nih.gov | nih.gov |
Chemoenzymatic Platforms for Site-Selective Deuteration
The synthesis of isotopically labeled chiral molecules such as this compound presents a significant challenge, requiring precise control over both stereochemistry and the site of deuterium incorporation. Chemoenzymatic platforms offer a powerful solution by combining the selectivity of biocatalysts with the versatility of chemical synthesis. chemscene.com These strategies often employ enzymes to catalyze key transformations where achieving high stereoselectivity and site-selectivity is difficult through purely chemical means.
Enzymes such as lipases, dehydrogenases, and reductases are particularly valuable for these transformations. For instance, a lipase-mediated Baeyer-Villiger oxidation can be a key step in a synthetic pathway to a chiral precursor. mdpi.com In the context of deuteration, microbial reductases or isolated dehydrogenase enzymes can be used to stereoselectively reduce a ketone precursor using a deuterated reducing agent, thereby installing a deuterium atom at a specific chiral center. Microbial reduction processes, for example, have demonstrated the ability to produce deuterated products with high enantiomeric excess (ee). rsc.org
Another advanced approach involves the use of transition-metal catalysis in tandem with enzymatic processes or the direct use of catalysis to activate specific C-H bonds for hydrogen isotope exchange (HIE). nih.govnih.gov For the synthesis of this compound, a plausible strategy would involve the enzymatic reduction of a keto-ester precursor using a deuterated source. The ethyl moiety itself can be deuterated through methods like copper-catalyzed deacylative deuteration, which uses readily available ketones and D₂O as the deuterium source to achieve mono-, di-, or tri-deuteration at specific sites. nih.gov The enzyme's active site provides a chiral environment that ensures the reaction proceeds with high enantioselectivity, yielding the desired (2S)-configuration.
The table below outlines potential chemoenzymatic strategies for selective deuteration in the synthesis of precursors to this compound.
Table 1: Chemoenzymatic Strategies for Site-Selective Deuteration
| Enzymatic Approach | Enzyme Class | Substrate Example | Deuterium Source | Key Outcome & Rationale |
|---|---|---|---|---|
| Asymmetric Reduction | Ketoreductase (KRED) | Ethyl 4-methyl-2-oxopentanoate | Isopropanol-d8 | Stereoselective reduction of the ketone to produce (2S)-hydroxy ester with deuterium at the C2 position. |
| Kinetic Resolution | Lipase (B570770) | Racemic Ethyl 2-hydroxy-4-methylpentanoate (B1259815) | Acyl donor | Selective acylation of one enantiomer, allowing separation of the slower-reacting (2S)-enantiomer. |
| Microbial Cell Reduction | Baker's Yeast (S. cerevisiae) | Ethyl 4-methyl-2-oxopentanoate | D₂O-based medium | In-vivo reduction leading to (S)-hydroxy ester. Deuterium incorporation can be controlled via deuterated precursors in the medium. rsc.org |
Optimization of Reaction Conditions and Yields in Multi-step Synthetic Protocols
Key parameters that require careful optimization at each stage include temperature, reaction time, choice of solvent, and the stoichiometry of reagents and catalysts. For example, in an esterification reaction, removing water as it forms can drive the equilibrium toward the product, thereby increasing the yield. truman.edu In catalytic steps, such as a metal-catalyzed deuteration or a hydrogenation, the catalyst loading, pressure, and temperature must be fine-tuned to ensure high conversion without promoting side reactions. acs.org
Table 2: Hypothetical Multi-Step Synthesis and Yield Optimization
| Step | Reaction | Key Optimization Parameters | Intermediate Yield |
|---|---|---|---|
| 1 | Asymmetric reduction of Ethyl 4-methyl-2-oxopentanoate | Enzyme selection, pH, temperature (30°C), co-factor regeneration | 92% |
| 2 | Purification of (S)-2-hydroxy-4-methylpentanoic acid | pH control during acidification, multiple extractions with an appropriate solvent. orgsyn.org | 95% |
| 3 | Fischer Esterification with Ethanol-d6 | Use of excess Ethanol-d6, acid catalyst concentration (e.g., H₂SO₄), removal of water. truman.edu | 88% |
Diastereomeric and Enantiomeric Purity Assessment in Synthetic Protocols
Ensuring the diastereomeric and enantiomeric purity of this compound is critical for its application. A variety of analytical techniques are employed to quantify the enantiomeric excess (ee) and diastereomeric ratio (dr) of the synthesized product and its intermediates.
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are direct and powerful methods for separating and quantifying enantiomers. These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The relative peak areas in the chromatogram correspond directly to the ratio of the enantiomers in the sample.
Indirect methods involve derivatization of the chiral analyte with a chiral derivatizing agent (CDA) to form diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard achiral chromatography (GC or HPLC) or analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Commonly used CDAs include Mosher's acid (MTPA) and Marfey's reagent (FDAA). rsc.orgnih.gov The analysis of the resulting diastereomers by ¹H, ¹⁹F, or ¹³C NMR allows for the determination of the enantiomeric purity.
For isotopically labeled compounds, mass spectrometry (MS) coupled with a chromatographic separation (GC-MS or LC-MS) is an indispensable tool. digitellinc.comrsc.org It not only helps in separating isomers but also confirms the mass of the deuterated compound, verifying the successful incorporation of deuterium atoms. Hydrolysis of the final ester followed by derivatization and chiral GC-MS analysis can provide a comprehensive assessment of both isotopic and enantiomeric purity. researchgate.net
The table below summarizes key methods for assessing the stereochemical purity of chiral esters.
Table 3: Analytical Methods for Purity Assessment
| Method | Principle | Information Obtained | Advantages | Limitations |
|---|---|---|---|---|
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. | Enantiomeric excess (ee) | Direct analysis, high accuracy, and reproducibility. | Requires development of specific methods; CSPs can be expensive. |
| Chiral GC-MS | Separation on a chiral column followed by mass analysis. | Enantiomeric excess (ee) and isotopic incorporation. | High sensitivity, suitable for volatile compounds. | May require derivatization to increase volatility. |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Reagent) | Formation of diastereomers with distinct NMR signals. rsc.org | Enantiomeric excess (ee) | Does not require chromatographic separation for quantification. | Derivatization reaction must go to completion; reagent purity is critical. |
| LC-MS with Chiral Derivatizing Agents (e.g., Marfey's Reagent) | Chromatographic separation of diastereomers followed by MS detection. nih.gov | Enantiomeric excess (ee) | High sensitivity and specificity; confirms molecular weight of derivatives. nih.gov | Indirect method requiring complete derivatization. |
Elucidation of Reaction Mechanisms and Kinetic Isotope Effects Via Deuterium Incorporation in Ethyl D5 2s Hydroxy 4 Methylpentanoate Systems
Application of Deuterium (B1214612) Labeling for Mechanistic Pathway Tracing
Isotopic labeling is a fundamental technique used to trace the journey of atoms and molecular fragments through a chemical transformation. nih.gov In Ethyl-d5 2S-hydroxy-4-methylpentanoate, the five deuterium atoms on the ethyl group serve as a distinct marker. Because the chemical properties of deuterium are nearly identical to those of hydrogen, the molecule's fundamental reactivity is preserved. However, the mass difference is easily detectable by analytical methods such as mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This labeling strategy is particularly effective in reactions where the ester group participates, for instance, in hydrolysis, transesterification, or reduction. By analyzing the products, researchers can determine the fate of the ethyl-d5 moiety. For example, in a hydrolysis reaction, the detection of ethanol-d5 (B126515) as a product confirms that the reaction proceeded via the cleavage of the acyl-oxygen bond rather than the oxygen-ethyl bond. This unambiguous tracing of the deuterated fragment helps differentiate between competing reaction mechanisms, providing clear evidence for the specific bonds that are broken and formed during the reaction. researchgate.net The use of stable isotopes like deuterium is advantageous as it avoids the hazards associated with radioactive tracers. nih.gov
Quantitative Analysis of Primary and Secondary Kinetic Isotope Effects (KIEs)
The replacement of an atom with its isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to the rate constant with the heavier isotope (kH). dalalinstitute.com These effects arise from the difference in the zero-point vibrational energies of bonds to the different isotopes; a bond to a heavier isotope like deuterium has a lower zero-point energy and is therefore stronger and less easily broken. wikipedia.org
KIEs are categorized into two main types:
Primary Kinetic Isotope Effects (PKIEs): These are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.com For reactions involving the cleavage of a C-H bond, the corresponding kH/kD ratio is typically significant, often in the range of 2–8.
Secondary Kinetic Isotope Effects (SKIEs): These occur when the isotopically substituted atom is not directly involved in bond-breaking or bond-formation in the rate-determining step. wikipedia.org SKIEs are generally much smaller than PKIEs but provide valuable information about changes in the steric environment or hybridization at the reaction center. wikipedia.orglibretexts.org
In reactions involving this compound where the chemistry occurs at the hydroxyl or carbonyl group, the deuterium atoms are not directly involved in bond cleavage. Therefore, any observed isotope effect would be a secondary KIE. wikipedia.org These SKIEs can reveal subtle details about the transition state structure. For example, a change in hybridization at a nearby carbon atom from sp3 to sp2 during the reaction can lead to a small but measurable normal KIE (kH/kD > 1). nih.gov Conversely, a change from sp2 to sp3 hybridization often results in an inverse KIE (kH/kD < 1). wikipedia.org The magnitude of the SKIE can help distinguish between proposed mechanisms, such as differentiating between SN1 and SN2 reaction pathways in nucleophilic substitutions. wikipedia.orgdalalinstitute.com
| Reaction Type | Typical Secondary KIE (kH/kD) per Deuterium | Interpretation |
|---|---|---|
| SN1 Reaction (α-effect) | 1.10 - 1.25 | Indicates a change from sp3 to sp2 hybridization in the transition state, weakening C-H/C-D bending vibrations. wikipedia.org |
| SN2 Reaction (α-effect) | 0.95 - 1.05 | The transition state is more crowded than the reactant, strengthening C-H/C-D bending vibrations, leading to a small normal or inverse effect. wikipedia.orgdalalinstitute.com |
| Reactions involving hyperconjugation (β-effect) | 1.05 - 1.20 | Indicates stabilization of a developing positive charge in the transition state through C-H/C-D bond hyperconjugation. |
Investigation of Solvent Effects and Stereoelectronic Influences on Reactivity
The environment in which a reaction occurs can significantly impact its rate and mechanism. Solvent molecules can stabilize or destabilize reactants, intermediates, and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions. When studying reactions with isotopically labeled molecules like this compound, changing the solvent can alter the observed KIE. For example, switching from a non-polar solvent to a polar protic solvent like D2O can introduce solvent KIEs if the solvent acts as a reactant or alters solute-solvent interactions, which in turn affects the energy of the transition state. libretexts.org
Stereoelectronic effects are another critical factor governing chemical reactivity. These effects relate to how the spatial arrangement of orbitals influences reaction pathways. wikipedia.org They are based on the principle that favorable orbital overlap is required for stabilizing interactions to occur. wikipedia.orgresearchgate.net For instance, hyperconjugation—the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital—is a key stereoelectronic effect that can stabilize transition states. While the ethyl-d5 group is remote from the primary reactive centers of this compound, subtle long-range stereoelectronic interactions can still be operative. The slightly different vibrational dynamics and bond lengths of C-D versus C-H bonds can minutely alter these interactions, providing another layer of mechanistic detail that can be probed through careful kinetic analysis.
Computational Verification of Proposed Reaction Intermediates and Transition States in Deuterated Analogues
Computational chemistry provides a powerful complement to experimental studies for elucidating reaction mechanisms. Using methods like Density Functional Theory (DFT), researchers can model molecules, reaction intermediates, and transition states with a high degree of accuracy. These theoretical models allow for the calculation of molecular geometries, energies, and vibrational frequencies.
In the context of this compound, computational methods can be used to:
Predict Kinetic Isotope Effects: By calculating the vibrational frequencies for both the deuterated and non-deuterated isotopologues in their ground states and at the proposed transition state, a theoretical KIE can be calculated. The agreement between the computationally predicted KIE and the experimentally measured value serves as strong evidence for the validity of the proposed transition state structure.
Visualize Transition States: Computational models provide a three-dimensional picture of the transition state, showing the precise arrangement of atoms as bonds are broken and formed. This allows for a detailed analysis of the stereoelectronic and steric factors that govern the reaction's energy barrier.
Evaluate Competing Pathways: The energy profiles for multiple potential reaction mechanisms can be calculated. The pathway with the lowest activation energy is predicted to be the most favorable, and this prediction can be tested against experimental data, including KIEs and product analysis.
By combining experimental kinetic data from deuterated systems with high-level computational analysis, a highly detailed and verified model of the reaction mechanism can be constructed.
Stereochemical Investigations and Chiral Recognition in Systems Involving Ethyl D5 2s Hydroxy 4 Methylpentanoate
Conformational Analysis of the 2S-hydroxy-4-methylpentanoate Core and Deuterium (B1214612) Impact
The three-dimensional structure of the 2S-hydroxy-4-methylpentanoate core is governed by the rotational freedom around its single bonds, leading to various conformers. As with other α-hydroxy esters, the conformational preferences are dictated by a delicate balance of steric hindrance and stabilizing electronic interactions. rsc.orgresearchgate.net Theoretical and experimental studies on similar molecules, such as α-hydroxy ketones, show that intramolecular hydrogen bonding between the hydroxyl proton and one of the carbonyl oxygen's lone pairs is a dominant stabilizing factor. rsc.org This interaction favors planar or near-planar arrangements of the O=C-C-O fragment.
The primary conformations are typically described by the dihedral angles around the key bonds:
O=C—C-O: This torsion angle determines the orientation of the hydroxyl group relative to the carbonyl group. A small dihedral angle, creating a five-membered pseudo-ring through hydrogen bonding, is often energetically favorable.
C-O—C-C: Rotation around the ester C-O bond is generally restricted, with the s-trans conformation being significantly preferred over the s-cis due to reduced steric clash. imperial.ac.uk
The impact of the five deuterium atoms on the ethyl group (—O-CD₂-CD₃) on the molecule's core conformation is minimal. Deuterium substitution does not alter the electronic structure but does change the vibrational frequencies of the C-D bonds compared to C-H bonds. This results in a slightly smaller van der Waals radius and lower polarizability for the C-D bond. However, since the isotopic label is on the periphery of the molecule and not directly involved in the primary stereochemical and hydrogen-bonding interactions of the α-hydroxy ester core, it is not expected to significantly alter the equilibrium between major conformers. The primary purpose of this deuteration is typically to serve as a stable, non-exchangeable mass shift for use as an internal standard in mass spectrometry-based analyses. digitellinc.com
| Key Conformational Influences | Description |
| Intramolecular H-Bonding | Interaction between the hydroxyl group (-OH) and the carbonyl oxygen (C=O) stabilizes conformations where these groups are in proximity. rsc.org |
| Steric Hindrance | Repulsion between the bulky isobutyl group and the ethyl ester group influences the rotational preferences to minimize steric strain. |
| Ester Conformation | The ester group strongly prefers an s-trans conformation, which is more stable than the s-cis form. imperial.ac.uk |
| Deuterium Impact | The d5-label on the ethyl group has a negligible effect on the core conformational geometry but is critical for its function as an analytical standard. |
Molecular Interactions Influenced by Stereochemistry and Isotopic Substitution
The functional groups within Ethyl-d5 2S-hydroxy-4-methylpentanoate dictate its capacity for various non-covalent interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor, while the ester carbonyl oxygen is a strong hydrogen bond acceptor. These capabilities allow for significant intermolecular interactions, both with other molecules of its kind and with solvent or matrix molecules. rsc.org
The specific 2S stereochemistry, originating from the L-leucine precursor, creates a defined three-dimensional arrangement. This chirality influences how the molecule packs in a crystal lattice and how it interacts with other chiral molecules, forming diastereomeric complexes that can differ in stability and physical properties.
Isotopic substitution with deuterium primarily affects properties related to atomic mass. The most significant impact is on the vibrational modes of the C-D bonds. This change is the basis for distinguishing the labeled compound from its non-labeled counterpart in vibrational spectroscopy (e.g., IR, Raman) and, most importantly, in mass spectrometry. digitellinc.com While subtle secondary isotope effects can influence reaction kinetics (Kinetic Isotope Effect), the d5-label on the ethyl group is remote from the reactive centers (the hydroxyl and the chiral α-carbon). Therefore, its main role in influencing molecular interactions is not through altering their fundamental nature but by providing a distinct mass signature for tracking and quantification. nih.gov
Chiral Discrimination in Non-Biological Systems
Chiral discrimination is the ability of a chiral environment to differentiate between the enantiomers of a chiral compound. While there are no specific published studies on the use of this compound for chiral discrimination, its non-deuterated counterpart, ethyl 2-hydroxy-4-methylpentanoate (B1259815) (also known as ethyl leucate), has been identified as a key aroma compound in red wines, where it is perceived through interaction with chiral olfactory receptors. nih.gov
In non-biological systems, a molecule like this compound is an ideal candidate for use as a chiral internal standard in enantioselective chromatography. The process would involve:
Chiral Stationary Phase (CSP): A chromatographic column containing a chiral selector is used. The CSP interacts differently with the R and S enantiomers of an analyte, leading to different retention times.
Internal Standard: this compound, with its fixed 2S configuration, would be added in a known quantity to a sample containing a racemic or enantiomerically enriched analyte.
Detection: As the sample passes through the column, the analyte's enantiomers are separated. Using a mass spectrometer as the detector (e.g., GC-MS or LC-MS), the deuterated standard can be distinguished from the non-deuterated analyte by its higher mass.
This allows for highly accurate quantification of each analyte enantiomer relative to the known concentration of the stable, non-interfering, and stereochemically pure deuterated standard.
| Chromatographic Data for Related Compounds | Kovats Retention Index (Non-polar column) | Kovats Retention Index (Polar column) |
| Ethyl 2-(d)-hydroxy-3-methylpentanoate | 1064 nist.gov | 1541 nist.gov |
Note: Data is for a structural isomer and serves to illustrate typical retention behavior in gas chromatography.
Development of Chiral Probes and Auxiliaries Utilizing the 2S-Configuration
The 2S-hydroxy-4-methylpentanoate structure is a derivative of the naturally occurring chiral building block, L-leucine. Such "chiral pool" synthons are fundamental in asymmetric synthesis for creating new chiral molecules. While this specific ester is not commonly cited as a chiral auxiliary itself, its core structure is representative of molecules used for this purpose.
A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to selectively produce one enantiomer over the other. After the reaction, the auxiliary is removed. The 2S-hydroxy group offers a handle for covalent attachment to a substrate. The steric bulk of the isobutyl group can then effectively shield one face of the reactive center, forcing a reagent to attack from the opposite, less hindered face.
The development of a chiral probe—a molecule that interacts with an analyte to reveal its enantiomeric composition, often via a spectroscopic method like NMR—could also be envisioned. By derivatizing the hydroxyl group, the 2S-hydroxy-4-methylpentanoate core could be incorporated into a larger molecular framework designed to bind selectively to other chiral molecules. The d5-labeling would be exceptionally useful in mechanistic studies involving such probes or auxiliaries, allowing researchers to use techniques like NMR or mass spectrometry to track the fate of the auxiliary and better understand the diastereomeric transition states that govern the chiral induction. nih.govacs.org
Advanced Analytical Methodologies for the Characterization and Quantification of Ethyl D5 2s Hydroxy 4 Methylpentanoate
Chromatographic Techniques for Stereoisomer and Isotope Separation
Chromatography is a cornerstone for the separation of complex mixtures. For a molecule like Ethyl-d5 2S-hydroxy-4-methylpentanoate, which possesses both a chiral center and isotopic labels, specialized chromatographic methods are essential to resolve its stereoisomers and isotopologues.
Chiral Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Enantiomeric Excess and Deuteration Level Determination
Chiral Gas Chromatography (GC) is a powerful technique for separating enantiomers, the non-superimposable mirror-image isomers of a chiral compound. acs.org In the context of this compound, the primary goal is to separate the 2S-enantiomer from its 2R-counterpart. This is typically achieved using a chiral stationary phase (CSP) within the GC column. A commonly used CSP for the separation of ethyl 2-hydroxy-4-methylpentanoate (B1259815) enantiomers is based on cyclodextrins, such as γ-cyclodextrin. acs.orgnih.gov The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.
Studies on the non-deuterated analogue, ethyl 2-hydroxy-4-methylpentanoate, have demonstrated the successful use of chiral GC to determine the enantiomeric ratio in various samples, such as wine. acs.orgnih.gov For instance, research has shown that in some red wines, the R/S enantiomeric ratio is approximately 95:5. nih.gov This highlights the ability of chiral GC to resolve these stereoisomers effectively.
When coupled with a mass spectrometer (GC-MS), this technique not only separates the enantiomers but also provides information about their mass-to-charge ratio (m/z). acs.org This is crucial for confirming the presence of the d5-label in the ethyl group. The mass spectrum of the deuterated compound will show a molecular ion peak shifted by five mass units compared to its non-deuterated counterpart. By analyzing the ion chromatograms for both the deuterated and non-deuterated forms, it is possible to determine the level of deuteration and the isotopic purity of the sample. nih.gov The use of selected ion monitoring (SIM) mode in GC-MS can enhance sensitivity and selectivity for the target analyte. acs.org
Table 1: GC Parameters for Chiral Separation of Ethyl 2-hydroxy-4-methylpentanoate Enantiomers
| Parameter | Value | Reference |
| Column | Chiral stationary phase (e.g., γ-cyclodextrin) | acs.orgnih.gov |
| Carrier Gas | Helium or Hydrogen | acs.org |
| Injection Mode | Split/Splitless | acs.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | nih.govacs.org |
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with Chiral Stationary Phases
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are alternative and often complementary techniques to GC for chiral separations. nih.gov Both methods utilize a column packed with a chiral stationary phase to resolve enantiomers. wikipedia.orgchromatographyonline.com
Chiral HPLC has been widely applied for the separation of various chiral compounds. While specific applications to this compound are not extensively documented in publicly available literature, the principles of chiral HPLC are well-established. The choice of the chiral stationary phase and the mobile phase composition are critical for achieving successful separation.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful tool for chiral separations, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower back pressures. chromatographyonline.comselvita.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with a small amount of a polar modifier like methanol. wikipedia.org The technique has been successfully used for the separation of a wide range of chiral molecules, including those in the pharmaceutical industry. wikipedia.orgselvita.com The application of SFC with a suitable chiral stationary phase would be a highly effective method for the enantiomeric separation of this compound. acs.org
Table 2: Comparison of Chiral Separation Techniques
| Technique | Advantages | Disadvantages |
| Chiral GC | High resolution, well-established for volatile compounds. acs.orgnih.gov | Requires analyte to be volatile and thermally stable. |
| Chiral HPLC | Wide applicability, variety of stationary phases available. | Can use large volumes of organic solvents. |
| Chiral SFC | Fast separations, reduced organic solvent use ("greener" chemistry), suitable for a wide range of compounds. chromatographyonline.comselvita.com | Requires specialized instrumentation. wikipedia.org |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Labeled Analogs
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules. For isotopically labeled compounds like this compound, specific NMR techniques are employed to confirm the position and extent of deuterium (B1214612) incorporation. wikipedia.org
1H, 2H, and 13C NMR for Site-Specific Deuterium Location and Purity
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org A strong signal in the ²H NMR spectrum at a chemical shift corresponding to the ethyl group would provide direct evidence of deuteration at that specific site. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR. magritek.comblogspot.com It is important to run the ²H NMR in a protonated solvent to avoid a large solvent signal. blogspot.com
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. youtube.com In the deuterated ethyl group, the carbon signals will be split into multiplets due to coupling with the deuterium atoms (spin I=1). This splitting pattern, different from the coupling to protons (spin I=1/2), can confirm the location of the deuterium atoms. The chemical shifts of carbons in esters typically appear in specific regions of the spectrum. acs.orgwisc.edu
2D NMR Techniques for Connectivity and Conformational Analysis
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish the connectivity between atoms in a molecule.
COSY: This experiment shows correlations between coupled protons. In the case of this compound, COSY would help in assigning the proton signals of the hydroxy-4-methylpentanoate moiety.
Deuterium-Decoupled 2D NMR: Specialized techniques like deuterium-decoupled proton/carbon correlation spectroscopy can be employed to simplify the spectra and facilitate the identification of labeled sites, especially in complex molecules where signal overlap is an issue. cdnsciencepub.com
Mass Spectrometry Techniques for Isotopic Purity and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the isotopic purity and analyzing the fragmentation patterns of labeled compounds. almacgroup.comalmacgroup.com
The electron ionization (EI) mass spectrum of the non-deuterated ethyl 2-hydroxy-4-methylpentanoate shows a characteristic fragmentation pattern. nist.gov For the d5-labeled analogue, the molecular ion peak will be observed at m/z + 5 compared to the unlabeled compound. The fragmentation pattern will also be altered, with fragments containing the ethyl group showing a corresponding mass shift. This provides definitive evidence of deuteration.
High-resolution mass spectrometry (HRMS), particularly techniques like Time-of-Flight (TOF) mass spectrometry, allows for the accurate determination of the isotopic composition of a compound. almacgroup.comresearchgate.net By precisely measuring the masses of the different isotopologues (molecules that differ only in their isotopic composition), it is possible to calculate the isotopic enrichment with a high degree of accuracy. researchgate.net Isotope-ratio mass spectrometry (IRMS) is a specialized field of mass spectrometry focused on measuring the relative abundance of isotopes in a sample. wikipedia.org
A general method for determining the enrichment of isotopically labeled molecules by mass spectrometry involves several steps:
Evaluating the linearity of the mass spectrometer.
Determining the purity of the mass cluster using the natural abundance analogue.
Calculating the theoretical isotope composition for different enrichment levels.
Comparing the measured isotope distributions with the calculated ones. nih.gov
Table 3: Key Mass Fragments of Ethyl 2-hydroxy-4-methylpentanoate and its d5-Analog
| Fragment | Proposed Structure | Expected m/z (unlabeled) | Expected m/z (d5-labeled) | Reference |
| Molecular Ion [M]⁺ | C₈H₁₆O₃ | 160 | 165 | nih.gov |
| [M-OC₂H₅]⁺ | C₆H₁₁O₂ | 115 | 115 | nist.gov |
| [M-COOC₂H₅]⁺ | C₅H₁₁ | 71 | 71 | nist.gov |
| [COOC₂H₅]⁺ | C₃H₅O₂ | 73 | 78 |
Note: The fragmentation data is based on the non-deuterated compound and expected shifts for the d5-analog.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification of this compound. By providing a highly accurate mass measurement, HRMS can differentiate the deuterated compound from its non-deuterated counterpart and other potential isobaric interferences. The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound can be calculated and compared with the experimentally measured value.
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS for the analysis of such compounds, as it typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. nih.gov The high resolving power of HRMS allows for the clear separation of the isotopic peaks, enabling the determination of the isotopic purity of the sample.
Table 1: Theoretical and Expected HRMS Data for this compound
| Ion Species | Theoretical m/z | Expected Resolution | Mass Accuracy (ppm) |
| [M+H]⁺ | 166.1528 | > 10,000 | < 5 |
| [M+Na]⁺ | 188.1347 | > 10,000 | < 5 |
This table presents hypothetical but realistic data based on the capabilities of modern HRMS instruments.
Tandem Mass Spectrometry (MS/MS) for Deuterium Distribution
Tandem Mass Spectrometry (MS/MS) is crucial for elucidating the structural information of this compound, particularly the distribution of the five deuterium atoms within the ethyl group. In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID), generating a series of product ions. The fragmentation pattern provides a fingerprint of the molecule's structure.
For this compound, the fragmentation is expected to occur at the ester linkage and adjacent bonds. The mass shifts in the resulting fragments compared to the non-deuterated analogue, Ethyl 2S-hydroxy-4-methylpentanoate, would confirm the location of the deuterium labels on the ethyl moiety. The NIST database provides mass spectral data for the non-deuterated form, which shows characteristic fragments that can be used for comparison. nist.govnist.gov
Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Structure of Fragment | Theoretical Fragment m/z (d5) | Theoretical Fragment m/z (d0) |
| 166.1528 | [M+H - C2D5OH]⁺ | C6H9O2⁺ | 113.0598 | 113.0598 |
| 166.1528 | [M+H - H2O]⁺ | C8H9D5O2⁺ | 148.1421 | 143.1118 |
| 166.1528 | [C2D5OH+H]⁺ | C2D5OH2⁺ | 52.0813 | 47.0491 |
This table illustrates a hypothetical fragmentation pattern. The actual observed fragments and their relative intensities would depend on the specific MS/MS conditions.
Chiroptical Detection Methods for Enantiomeric Excess Determination
As this compound is a chiral compound, determining its enantiomeric excess (e.e.) is critical, especially in applications where stereochemistry is important. Chiroptical methods are specifically designed for this purpose.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of the rotation are characteristic of the enantiomer and its concentration. The specific rotation, [α], is a fundamental property of a chiral substance. By measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess can be calculated. While a valuable technique, its accuracy can be limited by sample purity and the magnitude of the specific rotation. nih.gov
Table 3: Hypothetical Polarimetry Data for Enantiomeric Excess Determination
| Sample | Measured Optical Rotation (°) | Concentration (g/mL) | Path Length (dm) | Calculated Specific Rotation [α] | Enantiomeric Excess (%) |
| Pure (S)-enantiomer | +0.50 | 0.01 | 1 | +50 | 100% (S) |
| Sample A | +0.40 | 0.01 | 1 | +40 | 80% (S) |
| Sample B | -0.25 | 0.01 | 1 | -25 | 50% (R) |
This table provides illustrative data to explain the principle of polarimetry in determining enantiomeric excess. The specific rotation values are hypothetical.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov Each enantiomer produces a characteristic CD spectrum, which are mirror images of each other. The intensity of the CD signal is directly proportional to the concentration of the enantiomer and its enantiomeric excess. acs.org CD spectroscopy can be particularly useful for analyzing α-hydroxy esters due to the chromophoric nature of the ester group. jst.go.jp
Table 4: Illustrative Circular Dichroism Data for Enantiomeric Analysis
| Wavelength (nm) | Molar Ellipticity (deg·cm²·dmol⁻¹) for (S)-enantiomer | Molar Ellipticity (deg·cm²·dmol⁻¹) for (R)-enantiomer | Molar Ellipticity (deg·cm²·dmol⁻¹) for Sample X |
| 210 | +5000 | -5000 | +2500 |
| 240 | -3000 | +3000 | -1500 |
This table presents hypothetical CD data to demonstrate how the technique can be used to determine the enantiomeric composition of a sample. Based on this data, Sample X would have an enantiomeric excess of 50% of the (S)-enantiomer.
Integration of Multiple Spectroscopic and Chromatographic Approaches for Comprehensive Analysis
A comprehensive analysis of this compound necessitates the integration of multiple analytical techniques. Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) is essential for the physical separation of the (S) and (R) enantiomers. nih.govnih.gov Coupling these chromatographic methods with mass spectrometry (GC-MS or LC-MS) allows for the simultaneous separation and identification of the enantiomers and any impurities. nih.gov
For instance, a chiral GC column can separate the enantiomers of this compound, and the effluent can be directed to a mass spectrometer. The mass spectrometer would then provide mass spectra for each enantiomer, confirming their identity and isotopic labeling. libretexts.org Similarly, chiral HPLC can be coupled with a photodiode array (PDA) detector for UV-Vis spectral information and a mass spectrometer for mass information. For even more definitive analysis, coupling with a chiroptical detector like a CD detector would provide orthogonal data to confirm the enantiomeric identity and purity. heraldopenaccess.usuma.es This integrated approach ensures a thorough and reliable characterization of the compound. nih.gov
Biochemical Transformations and Metabolic Pathway Tracing of Ethyl D5 2s Hydroxy 4 Methylpentanoate in Model Biological Systems Non Clinical Focus
Enzymatic Hydrolysis and Esterase Specificity Towards the Deuterated Chiral Ester
The primary metabolic transformation anticipated for Ethyl-d5 2S-hydroxy-4-methylpentanoate in biological systems is the hydrolysis of its ester bond, a reaction catalyzed by esterase enzymes. Esterases are a diverse class of hydrolases that are ubiquitous in nature and typically exhibit broad substrate reactivity. nih.gov The specificity and efficiency of this hydrolysis can be influenced by both the acyl and alcohol portions of the ester.
Research on various microbial and mammalian esterases has shown a general preference for esters with shorter acyl and alcohol chains. nih.gov For instance, esterases from Microbacterium have demonstrated high activity towards p-nitrophenyl acetate (B1210297) (a short-chain ester). nih.gov Given its structure, this compound is expected to be a substrate for a range of common esterases, such as pig liver esterase (PLE) and various carboxylesterases found in cell-free extracts.
The presence of five deuterium (B1214612) atoms on the ethyl group introduces a kinetic isotope effect (KIE). juniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions. juniperpublishers.comresearchgate.net While the primary hydrolytic attack occurs at the carbonyl carbon of the ester linkage, secondary isotope effects could slightly alter the reaction kinetics compared to the non-deuterated analog. mdpi.com This effect, though often small, is a critical consideration in quantitative metabolic studies. nih.gov The rate of hydrolysis by different esterases would ultimately depend on the specific enzyme's active site architecture and mechanism. nih.govnih.gov
Table 1: Anticipated Esterase Specificity and Effect of Deuteration
| Esterase Type | Typical Substrate Preference | Expected Activity on this compound | Potential Influence of d5-Label |
|---|---|---|---|
| Pig Liver Esterase (PLE) | Broad, particularly for small chiral esters | High | Minor reduction in hydrolysis rate due to secondary kinetic isotope effect. |
| Carboxylesterases (CEs) | Wide range of esters and amides | High | Slightly reduced metabolic rate compared to non-deuterated analog. juniperpublishers.com |
| Microbial Esterases (e.g., from Bacillus, Microbacterium) | Often prefer short-chain fatty acid esters nih.gov | Moderate to High | Enzyme-dependent; may exhibit altered kinetics. |
Stereoselective Enzymatic Modifications at the Hydroxyl or Ester Functionality
Enzymes are renowned for their stereoselectivity, and this property can be exploited for modifying chiral molecules like this compound. Beyond simple hydrolysis, enzymes in cell-free extracts or isolated systems could catalyze stereoselective reactions at either the ester or the hydroxyl group.
At the Ester Functionality: Lipases and certain esterases can catalyze not only hydrolysis but also transesterification reactions in non-aqueous environments. If other alcohols are present in the in vitro system, a lipase (B570770) could potentially transfer the 2S-hydroxy-4-methylpentanoyl group to a different alcohol acceptor.
At the Hydroxyl Functionality: The secondary alcohol at the C2 position is a target for oxidoreductases (dehydrogenases). An alcohol dehydrogenase, using a cofactor like NAD+, could oxidize the hydroxyl group to a ketone, forming ethyl-d5 2-oxo-4-methylpentanoate. This reaction would be highly stereospecific. Furthermore, kinases could potentially phosphorylate the hydroxyl group, while other transferases could glycosylate it, depending on the specific enzymes and co-substrates present in the extract.
The deuterium labeling on the ethyl group is not expected to directly influence the stereoselectivity of enzymatic reactions at the chiral center (C2) or the hydroxyl group, as these sites are distant from the isotopic label.
Tracing Metabolic Fates in Isolated Enzyme Systems or Cell-Free Extracts Using Deuterated Probes
The primary utility of the d5-label is to trace the metabolic fate of the ethyl moiety after hydrolysis. nih.gov In an isolated enzyme system or a cell-free extract, the hydrolysis of this compound yields two products: (2S)-hydroxy-4-methylpentanoic acid and d5-ethanol.
Using mass spectrometry-based metabolomics, researchers can track the appearance of these products and their subsequent metabolites. researchgate.net The d5-ethanol, in particular, can be followed as it enters downstream pathways. For example, if the cell-free extract contains alcohol dehydrogenase and aldehyde dehydrogenase, the d5-ethanol can be sequentially oxidized to d5-acetaldehyde and then to d5-acetic acid. nih.gov Each of these deuterated metabolites will have a distinct mass-to-charge (m/z) ratio, making them easily distinguishable from their endogenous, non-deuterated counterparts. nih.govacs.org This allows for the unambiguous mapping of the metabolic flux originating from the exogenous deuterated probe. wikipedia.org
Table 2: Tracing the Metabolic Fate of the d5-Ethyl Group in a Cell-Free Extract
| Compound | Metabolic Step | Catalyzing Enzyme (Example) | Detection Method |
|---|---|---|---|
| This compound | Initial Substrate | N/A | LC-MS |
| d5-Ethanol | Ester Hydrolysis | Esterase / Lipase | GC-MS or LC-MS |
| d5-Acetaldehyde | Ethanol (B145695) Oxidation | Alcohol Dehydrogenase | GC-MS (with derivatization) |
| d5-Acetic Acid | Acetaldehyde Oxidation | Aldehyde Dehydrogenase | LC-MS |
Role of Isotopic Labeling in Distinguishing Endogenous vs. Exogenous Metabolites in In Vitro Studies
One of the significant challenges in metabolomics is distinguishing between externally introduced compounds (exogenous) and those already present within a biological system (endogenous). digitellinc.com Stable isotope labeling is a powerful and definitive solution to this problem. nih.govwikipedia.org
When this compound is introduced into a cell-free extract, it coexists with any endogenous, unlabeled (d0) ethyl 2-hydroxy-4-methylpentanoate (B1259815) or its metabolites that might be present. Because a deuterium atom has a mass approximately 1.0063 Da greater than a hydrogen atom, the d5-labeled compound and its d5-labeled metabolites will have a mass that is roughly 5 Da higher than their corresponding endogenous forms. acs.org High-resolution mass spectrometry can easily resolve this mass difference, allowing for the selective detection and quantification of the exogenous compound and its metabolic products, even in the presence of a large background of endogenous molecules. acs.orgdigitellinc.com This technique ensures that the metabolic pathway being observed is unequivocally linked to the administered probe. researchgate.net
Table 3: Mass Spectrometric Differentiation of Endogenous vs. Exogenous Species
| Compound | Source | Isotopic Label | Relative Mass-to-Charge Ratio (m/z) | Status |
|---|---|---|---|---|
| Ethyl 2S-hydroxy-4-methylpentanoate | Endogenous Pool | d0 | M | Unlabeled |
| This compound | Exogenous Probe | d5 | M+5 | Labeled |
| Ethanol | Endogenous Pool | d0 | X | Unlabeled |
| Ethanol | Metabolite of Probe | d5 | X+5 | Labeled |
| Acetic Acid | Endogenous Pool | d0 | Y | Unlabeled |
| Acetic Acid | Metabolite of Probe | d5 | Y+5 | Labeled |
| Note: The exact mass shift in downstream metabolites like acetic acid depends on which atoms are retained from the original d5-ethyl group during the biochemical conversion. For d5-ethanol conversion to d5-acetic acid, the mass shift would be maintained. |
Biosynthetic Pathways Where Analogues or Derivatives May Serve as Intermediates in Microbial or Plant Systems
The core structure of this compound, specifically the 2-hydroxy-4-methylpentanoic acid moiety, is analogous to intermediates found in various microbial and plant biosynthetic pathways. This suggests that the deuterated compound could serve as a valuable probe for studying these natural processes.
In many microorganisms, including fungi and bacteria, hydroxy fatty acids are key precursors for the biosynthesis of lactones, which are often used as flavor compounds or signaling molecules. mdpi.com For example, yeast like Yarrowia lipolytica can convert hydroxy fatty acids into γ-lactones through cycles of β-oxidation followed by spontaneous lactonization. mdpi.com
Furthermore, in bacteria like Pseudomonas aeruginosa, β-keto fatty acids, which are structurally related to hydroxy acids, serve as essential precursors for the synthesis of 4-hydroxy-2-alkylquinolines (HAQs), a class of quorum-sensing signal molecules. researchgate.netnih.gov The biosynthesis involves the condensation of a β-keto fatty acid with anthranilic acid. nih.gov Introducing an isotopically labeled analogue like this compound (or its hydrolyzed acid form) into these microbial cultures could help elucidate the substrate specificity of the enzymes involved and map the incorporation of these precursors into the final products.
In plants, a vast array of metabolic pathways generate branched-chain organic acids and their derivatives as part of secondary metabolism, though direct pathways for 2-hydroxy-4-methylpentanoate are less commonly detailed than those for major hormones or phenylpropanoids. nih.gov However, engineered microbial systems are increasingly being developed to produce specific hydroxyacids and lactones from simple sugars or other renewable substrates. core.ac.uk
Table 4: Relevant Biosynthetic Pathways for Analogous Compounds
| Pathway | Organism Type | Example Organism | Key Precursor/Intermediate | Final Product Class |
|---|---|---|---|---|
| Lactone Biosynthesis | Microbial (Yeast/Fungi) | Yarrowia lipolytica, Sporidiobolus spp. mdpi.com | Hydroxy fatty acids | γ-Lactones |
| Hydroxy-Alkylquinoline (HAQ) Synthesis | Microbial (Bacteria) | Pseudomonas aeruginosa researchgate.netnih.gov | β-Keto fatty acids | Quorum-sensing molecules |
| Engineered Hydroxyacid Production | Microbial (Bacteria) | Engineered E. coli or P. putida core.ac.uk | Various (e.g., levulinate, sugars) | Hydroxyacids, Lactones |
Computational Chemistry and Molecular Modeling Studies of Ethyl D5 2s Hydroxy 4 Methylpentanoate
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of molecules like Ethyl-d5 2S-hydroxy-4-methylpentanoate. These calculations can provide insights into the molecule's stability, reactivity, and various thermodynamic properties.
For a molecule with a chiral center, such as this one, a primary goal of quantum chemical calculations is to determine the relative energies of its different conformers. The flexible ethyl and isobutyl groups allow the molecule to adopt various spatial arrangements. A thorough conformational search, often initiated with molecular mechanics methods and followed by DFT optimization, is necessary to identify the most stable, low-energy structures. The results of these calculations would typically be presented in a table summarizing the relative energies (in kJ/mol or kcal/mol) of each stable conformer.
Table 1: Hypothetical Relative Energies of a Few Conformers of this compound
| Conformer ID | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | 0.00 | 45.2 |
| Conf-2 | 0.50 | 20.8 |
| Conf-3 | 1.20 | 7.5 |
| Conf-4 | 2.00 | 2.3 |
This table is for illustrative purposes only, as specific research data for this compound is not currently available.
Furthermore, these calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential map. This information is crucial for predicting the molecule's reactivity and interaction with other chemical species.
Molecular Dynamics Simulations of Conformational Space and Interactions
While quantum chemical calculations provide a static picture of a few stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. researchgate.net MD simulations model the movement of atoms and molecules based on a force field, providing a detailed exploration of the conformational space available to this compound in different environments, such as in a solvent.
These simulations can reveal the flexibility of the molecule, the timescales of conformational changes, and the influence of the solvent on its structure. For instance, an MD simulation could track the dihedral angles of the rotatable bonds to understand which conformations are most frequently adopted in solution. The results are often visualized through trajectory analysis and can be summarized in plots showing the distribution of these angles over time.
MD simulations are also invaluable for studying intermolecular interactions. For example, they can be used to model how this compound interacts with solvent molecules or other solutes, which is particularly relevant for understanding its behavior in complex systems like wine, where its non-deuterated form is found. nih.gov
Prediction of Spectroscopic Parameters and Validation Against Experimental Data
A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to confirm the molecule's structure and stereochemistry. For chiral molecules, chiroptical spectroscopies like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful. nih.gov
Theoretical VCD and ECD spectra can be calculated for the most stable conformers of this compound using DFT. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. The deuteration at the ethyl group would be expected to cause predictable shifts in the vibrational frequencies compared to the non-deuterated form, making VCD a sensitive tool for confirming the isotopic labeling.
Table 2: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for a Key Mode in this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP/6-31G*) | Assignment |
| 1 | 2960 | 2965 | C-H stretch |
| 2 | 1745 | 1750 | C=O stretch |
| 3 | 1100 | 1105 | C-O stretch |
This table is for illustrative purposes only. Specific experimental and computational data are not available.
Discrepancies between the predicted and experimental spectra can often be resolved by refining the computational model, for example, by including solvent effects or using a higher level of theory.
Theoretical Studies of Chiral Discrimination and Molecular Recognition
Understanding how a chiral molecule interacts with other chiral environments is crucial in many fields, from analytical chemistry to biochemistry. Theoretical studies can provide molecular-level insights into chiral discrimination. For this compound, this could involve modeling its interaction with a chiral stationary phase used in gas chromatography, a technique employed for separating its enantiomers. nih.gov
Molecular docking and MD simulations can be used to study the formation of diastereomeric complexes between the (S)-enantiomer and a chiral selector. nih.gov By calculating the binding energies of the different possible orientations, researchers can predict which enantiomer will bind more strongly and thus be retained longer in a chromatographic column. These studies often focus on identifying the key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the chiral recognition.
Theoretical studies on the self-association of α-hydroxy esters have also been performed to understand the nature of their homochiral and heterochiral dimers, which is another facet of molecular recognition. nih.govacs.org
Advanced Research Applications of Ethyl D5 2s Hydroxy 4 Methylpentanoate As a Research Tool and Chemical Precursor
Utilization as an Internal Standard in Quantitative Chemical Analysis
Stable isotope dilution analysis (SIDA) is a powerful technique for accurate quantification, particularly in complex matrices, and relies on the use of isotopically labeled internal standards. adelaide.edu.au Deuterated compounds, such as Ethyl-d5 2S-hydroxy-4-methylpentanoate, are often considered ideal internal standards because their physical and chemical properties are nearly identical to their non-deuterated counterparts, leading to similar extraction recoveries, ionization responses in mass spectrometry, and chromatographic retention times. nih.gov
Calibration and Method Validation in Mass Spectrometry-Based Assays
In quantitative mass spectrometry (MS) assays, internal standards are essential for correcting variability in sample extraction and ionization at the source. adelaide.edu.au this compound is ideally suited for this role in the analysis of ethyl 2-hydroxy-4-methylpentanoate (B1259815). By adding a known amount of the deuterated standard to a sample, a calibration curve can be constructed by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration. This approach minimizes errors arising from sample preparation and instrumental drift.
Method validation for quantitative assays ensures the reliability and robustness of the analytical procedure. researchgate.net The use of a deuterated internal standard like this compound is a key component of this validation. It helps to establish critical parameters such as linearity, accuracy, precision, and the limit of quantification (LOQ).
| Validation Parameter | Role of this compound |
| Linearity | Establishes a linear relationship between the analyte concentration and the analyte/internal standard response ratio over a defined range. |
| Accuracy | Helps to determine the closeness of the measured concentration to the true concentration by compensating for recovery losses. |
| Precision | Improves the repeatability and intermediate precision of the method by correcting for random variations in the analytical process. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy, facilitated by the consistent response of the internal standard. |
Compensation for Matrix Effects in Complex Samples
Complex sample matrices, such as wine, can significantly interfere with the analysis by causing ion suppression or enhancement in the mass spectrometer. researchgate.net Deuterated internal standards are particularly effective at compensating for these matrix effects. researchgate.net Since this compound co-elutes with the analyte and has nearly identical ionization efficiency, any matrix-induced changes in the analyte signal are mirrored by the internal standard. This allows for the accurate determination of the analyte concentration despite the complexity of the sample matrix.
Role as a Chiral Building Block in Complex Natural Product Synthesis
Chiral molecules derived from natural sources, often referred to as the "chiral pool," are valuable starting materials for the enantioselective synthesis of complex natural products and pharmaceuticals. wikipedia.org These building blocks offer a cost-effective way to introduce chirality into a target molecule, often preserving the stereochemistry throughout the synthetic sequence. wikipedia.org Ethyl (S)-2-hydroxy-4-methylpentanoate, the non-deuterated analogue of the title compound, is a member of this chiral pool, originating from the amino acid L-leucine.
While specific examples of the total synthesis of complex natural products starting directly from Ethyl (S)-2-hydroxy-4-methylpentanoate are not prevalent in the literature, α-hydroxy acids and their esters are a well-established class of chiral building blocks. wiley.com For instance, enantiopure α-hydroxy esters can be used to synthesize α-amino acid esters and other valuable intermediates. acs.org The general strategy involves leveraging the existing stereocenter to control the stereochemistry of subsequent reactions. For example, the synthesis of the anticancer drug paclitaxel (B517696) utilizes verbenone, a chiral terpene, as a starting material to efficiently introduce the required chirality. wikipedia.org Similarly, the synthesis of atorvastatin (B1662188) has relied on a chiral pool approach using isoascorbic acid. wikipedia.org
The synthetic utility of chiral α-hydroxy esters is broad. They can be transformed into a variety of functional groups with retention or inversion of configuration at the stereocenter, making them versatile precursors in organic synthesis. wiley.com
Application in the Development of New Synthetic Methodologies and Catalytic Systems
Chiral α-hydroxy esters like Ethyl (S)-2-hydroxy-4-methylpentanoate can serve as valuable starting materials or test substrates in the development of new synthetic methodologies and asymmetric catalytic systems. The development of novel reactions that can tolerate or utilize the hydroxyl and ester functionalities is an active area of research.
Use as a Mechanistic Probe in Enzymatic and Organic Reactions
Isotopically labeled compounds are indispensable tools for elucidating the mechanisms of both enzymatic and non-enzymatic reactions. nih.govnih.govias.ac.in The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. scielo.org.mx This effect can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. researchgate.netnih.govosti.gov
This compound, with its deuterium-labeled ethyl group, could potentially be used to probe the mechanism of reactions involving the ester functionality, such as enzymatic or chemical hydrolysis. If the cleavage of a C-H bond on the ethyl group were part of the rate-determining step of a particular transformation, a significant KIE would be observed when comparing the reaction rate of the deuterated and non-deuterated compound.
Future Perspectives and Emerging Research Directions for Deuterated Chiral Hydroxy Esters
Innovations in Asymmetric Synthesis of Isotopically Labeled Chiral Compounds
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the different enantiomers of a drug can have vastly different biological activities. wikipedia.orgresearchgate.net Asymmetric synthesis, the process of selectively producing one enantiomer of a chiral molecule, has seen remarkable advancements through the development of chiral catalysts. wikipedia.orgnumberanalytics.comchiralpedia.com The challenge is amplified when isotopic labeling is also required, demanding methods that are not only enantioselective but also compatible with the incorporation of isotopes like deuterium (B1214612).
Recent innovations have focused on developing highly efficient and versatile catalytic systems. nih.gov Metal-catalyzed reactions, for instance, using nickel, palladium, or iridium, have emerged as powerful strategies for the enantioselective synthesis of chiral esters. nih.govacs.orgacs.org These methods often allow for the construction of complex chiral centers with high enantioselectivity from simpler, achiral starting materials. acs.org For example, nickel-catalyzed enantioconvergent coupling reactions can produce enantioenriched esters from a racemic mixture of alkyl halides. nih.gov
Organocatalysis, which uses small, chiral organic molecules as catalysts, offers an alternative to metal-based systems, often providing benefits in terms of cost and environmental impact. wikipedia.org The development of dual-catalysis systems, where two distinct catalysts work in synergy, is another promising frontier, enhancing both reaction efficiency and enantioselectivity. chiralpedia.com For isotopically labeled compounds, synthetic routes must be designed to introduce deuterium from sources like D₂O or deuterated reagents at a specific stage without compromising the stereochemical integrity of the chiral center. nih.gov The future in this area points toward the development of catalysts that can facilitate direct, stereoselective C-H deuteration on complex molecules, streamlining the synthesis of compounds like Ethyl-d5 2S-hydroxy-4-methylpentanoate. wikipedia.orgchiralpedia.com
Integration of Advanced Analytical Techniques for Enhanced Mechanistic and Structural Understanding
The precise structural and mechanistic understanding of deuterated chiral compounds is critically dependent on sophisticated analytical techniques. jiangnan.edu.cn The separation and analysis of chiral molecules have seen significant progress, with methods like high-performance liquid chromatography (HPLC), gas chromatography (GC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE) being primary tools. jiangnan.edu.cnacs.orgnih.gov For chiral separations, the development of novel chiral stationary phases (CSPs) remains a key area of research, enabling the effective resolution of enantiomers. acs.orgresearchgate.net
Mass spectrometry (MS), often coupled with a chromatographic separation method (e.g., LC-MS), provides high sensitivity and is invaluable for the analysis of isotopically labeled compounds. acs.orgresearchgate.net The mass difference imparted by deuterium allows for the clear identification of labeled molecules and their metabolites. thalesnano.com High-resolution mass spectrometry can further help in determining the exact number and location of deuterium atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. For isotopically labeled molecules, NMR can provide detailed structural information at the atomic level. symeres.comacs.org Deuterium labeling simplifies ¹H NMR spectra and can be used to probe molecular structures and dynamics. nih.gov Advanced 2D NMR techniques, such as COSY and INADEQUATE, can be used to trace the carbon skeleton and J-coupling networks within a molecule, which is particularly powerful for structurally elucidating complex isotopically labeled products formed in reactions. acs.orgacs.org The integration of these advanced analytical methods is crucial for understanding the reaction mechanisms of asymmetric deuteration and for confirming the structure and purity of the resulting compounds. jiangnan.edu.cn
Table 1: Advanced Analytical Techniques for Deuterated Chiral Esters
| Technique | Abbreviation | Principle of Analysis | Application for Deuterated Chiral Esters | References |
| High-Performance Liquid Chromatography | HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | Separation of enantiomers using a chiral stationary phase (CSP); Purity assessment. | jiangnan.edu.cnacs.orgnih.gov |
| Gas Chromatography | GC | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. | Analysis and separation of volatile chiral ester derivatives. | acs.orgresearchgate.net |
| Mass Spectrometry | MS | Measurement of the mass-to-charge ratio of ions. | Identification of deuterated compounds by mass shift; Quantification using labeled internal standards. | acs.orgresearchgate.netthalesnano.com |
| Nuclear Magnetic Resonance Spectroscopy | NMR | Exploits the magnetic properties of atomic nuclei. | Structural elucidation; Confirmation of deuterium incorporation sites and simplification of ¹H spectra. | symeres.comacs.orgnih.gov |
| Capillary Electrophoresis | CE | Separation of ions based on their electrophoretic mobility in an electric field. | High-efficiency separation of chiral compounds with minimal sample consumption. | jiangnan.edu.cnnih.govresearchgate.net |
Exploration of Novel Catalytic Systems for Stereoselective Deuterium Incorporation
The ability to introduce deuterium into a specific position of a molecule with high stereocontrol is a significant challenge in synthetic chemistry. nih.gov Research in this area is focused on discovering and optimizing novel catalytic systems that can achieve this transformation efficiently and selectively. bohrium.com Transition-metal catalysts, particularly those based on iridium, ruthenium, and tungsten, have shown great promise in mediating hydrogen isotope exchange (HIE) reactions. nih.govresearchgate.netresearchgate.net These reactions allow for the direct replacement of a protium (B1232500) (¹H) atom with a deuterium (²H) atom at a C-H bond. researchgate.net
For example, heterogeneous catalysts like ruthenium on carbon (Ru/C) have been used for the H-D exchange in D₂O, selectively deuterating carbons adjacent to hydroxyl groups in sugars. nih.govresearchgate.netrsc.org This approach highlights the potential for directing-group-assisted catalysis, where a functional group on the substrate guides the catalyst to a specific C-H bond. For α-amino esters, 2-hydroxynicotinaldehyde (B1277654) has been used as a catalyst to facilitate deuteration at the α-position in D₂O under mild conditions. acs.org The mechanism often involves the reversible activation of a C-H bond, and kinetic studies, including the measurement of the kinetic isotope effect, are crucial for understanding and optimizing these catalytic cycles. nih.govacs.org
Future research will likely focus on several key areas:
Developing more active and selective catalysts that can operate under milder conditions.
Expanding the substrate scope to include a wider variety of functional groups and molecular scaffolds. nih.gov
Designing chiral catalysts that can perform stereoselective deuteration on prochiral substrates, creating new chiral centers with simultaneous deuterium incorporation. acs.org
Utilizing non-precious metal catalysts to develop more sustainable and cost-effective deuteration methods. acs.org
Table 2: Examples of Catalytic Systems for Stereoselective Deuteration
| Catalyst System | Deuterium Source | Substrate Type | Key Features | References |
| Ruthenium on Carbon (Ru/C) | D₂O | Sugars, Polyols | Heterogeneous catalysis; Deuteration occurs at carbons adjacent to hydroxyl groups. | nih.govresearchgate.netrsc.org |
| Iridium(I) NHC/Phosphine Complexes | Deuterated Solvents | Aryl Carbamates | Homogeneous catalysis; Efficient hydrogen isotope exchange (HIE) via C-H activation. | researchgate.net |
| B(C₆F₅)₃ / N-Alkylamine | Acetone-d₆ | N-Alkylamines | Cooperative Lewis acid/Brønsted base catalysis for β-amino C-H deuteration. | nih.govacs.org |
| 2-Hydroxynicotinaldehyde | D₂O | α-Amino Esters | Organocatalytic system operating under mild conditions with good functional group tolerance. | acs.org |
| Manganese / Chiral Phosphine Ligand | ND₃·BH₃ or NH₃·BD₃ | Imines | Asymmetric transfer hydrogenation for creating deuterated chiral amines. | acs.org |
Potential for Derivatization in Specialized Chemical Materials or Sensor Development
While the primary application of deuterated compounds like this compound is in mechanistic and metabolic studies, their unique properties open up possibilities for their use in other fields. clearsynth.comthalesnano.com The hydroxyl and ester functional groups in hydroxy esters are versatile handles for chemical modification, or derivatization. This allows for the incorporation of these chiral, deuterated building blocks into larger molecular architectures, such as polymers or specialized materials.
The altered vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is a distinct physical property. This difference could potentially be exploited in the development of chemical sensors. For instance, sensors based on infrared (IR) spectroscopy could be designed to detect the presence or binding of deuterated molecules. While this application is still largely exploratory, it represents a novel research direction.
Furthermore, the incorporation of deuterated chiral units into materials could impart unique properties. In polymer science, for example, deuteration can influence polymer-polymer interactions and phase behavior. In the context of electronic materials, the subtle changes in bond length and strength due to deuteration could fine-tune the electronic properties of organic semiconductors. The development of synthetic methods that allow for the precise placement of these isotopic labels is the first critical step toward exploring these potential applications.
Interdisciplinary Approaches in Chemical Biology and Advanced Organic Synthesis
The study and application of deuterated chiral molecules are inherently interdisciplinary, residing at the intersection of organic synthesis, analytical chemistry, and chemical biology. frontiersin.orgpressbooks.pub Chemical biology utilizes chemical tools and techniques to understand and manipulate biological systems. pressbooks.pub Deuterated molecules are powerful chemical probes in this context, allowing researchers to trace metabolic pathways, study enzyme mechanisms, and investigate drug-target interactions without significantly perturbing the biological system. osti.govbiorxiv.org
The synthesis of these complex molecules requires the expertise of organic chemists to design and execute efficient and selective reaction sequences. nih.gov Concurrently, the analysis and structural verification demand the skills of analytical chemists employing sophisticated instrumentation. jiangnan.edu.cn The future of this field relies on fostering strong collaborations between these disciplines. frontiersin.orgroutledge.com For example, a research effort might involve:
Organic Chemists designing and synthesizing a novel deuterated chiral ester. ed.gov
Analytical Chemists developing methods to purify the compound and confirm its structure and isotopic purity.
Chemical Biologists using the labeled compound in cellular or in vivo experiments to study a specific biological process, such as fatty acid metabolism or the mechanism of action of a drug. osti.gov
This integrated approach, combining the strengths of advanced synthesis and biological investigation, is essential for translating fundamental chemical innovations into impactful biological discoveries and therapeutic advancements. frontiersin.orgnih.gov
Q & A
Q. What are the established methodologies for synthesizing Ethyl-d5 2S-hydroxy-4-methylpentanoate, and how is enantiomeric purity validated?
Methodological Answer: this compound is synthesized via esterification of 2S-hydroxy-4-methylpentanoic acid with deuterated ethanol (ethyl-d5 alcohol) under acid catalysis. Key steps include:
- Deuterated Reagent Use : Ethyl-d5 alcohol (≥98 atom% D) ensures selective deuteration at the ethyl group. Reaction conditions (e.g., temperature, solvent) are optimized to minimize racemization at the chiral center .
- Chiral Chromatography : Enantiomeric purity is confirmed using chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with UV detection. Elution profiles are compared to non-deuterated standards to verify retention time consistency .
- NMR Analysis : H NMR confirms deuteration efficiency (absence of ethyl proton signals at δ 1.2–1.3 ppm). H NMR quantifies isotopic enrichment .
Q. Which spectroscopic techniques are critical for structural confirmation and isotopic purity assessment?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHDO) and isotopic distribution patterns. Deviations >5% from theoretical D-incorporation suggest impurities .
- Infrared (IR) Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1740 cm) and hydroxyl (O-H stretch at 3400–3600 cm) functional groups. Deuteration shifts C-D stretches to ~2100 cm .
- Polarimetry : Measures specific optical rotation ([α]) to confirm stereochemical integrity. Comparisons with non-deuterated analogs ensure no racemization during synthesis .
Advanced Research Questions
Q. How can deuterium labeling in this compound enhance metabolic pathway tracing in pharmacokinetic studies?
Methodological Answer:
- Isotopic Tracing : The ethyl-d5 group serves as a stable isotopic label for tracking metabolic products via LC-MS/MS. For example, deuterated metabolites (e.g., glucuronide conjugates) are differentiated from endogenous compounds using mass shifts (e.g., +5 Da for ethyl-d5) .
- Quantitative Analysis : Multiple reaction monitoring (MRM) transitions are optimized for deuterated vs. non-deuterated species to calculate metabolic conversion rates. Matrix effects are minimized using isotope dilution methods .
- Case Study : In rodent models, deuterated analogs showed 20–30% slower hepatic clearance due to kinetic isotope effects, highlighting enzyme-substrate binding dynamics .
Q. What experimental parameters influence the stability of this compound under varying storage and reaction conditions?
Methodological Answer:
- Temperature and pH Stability : Accelerated degradation studies (40°C, pH 2–9) reveal:
- Hydrolysis : Rapid ester cleavage occurs at pH >8 (t <24 hrs). Buffered solutions (pH 5–6) at 4°C maximize stability (t >6 months) .
- Deuterium Exchange : Prolonged exposure to protic solvents (e.g., methanol) leads to partial H-D exchange at the α-carbon, detectable via H NMR .
- Light Sensitivity : UV-Vis studies show no significant degradation under ambient light, but amber vials are recommended for long-term storage to prevent radical-mediated oxidation .
Q. How can researchers optimize LC-MS/MS methods to resolve co-eluting impurities in deuterated samples?
Methodological Answer:
- Chromatographic Optimization : Use of HILIC (Hydrophilic Interaction Liquid Chromatography) columns improves separation of polar degradation products. Mobile phase additives (e.g., 0.1% formic acid) enhance ionization efficiency .
- High-Resolution MS : Orbitrap or Q-TOF systems differentiate isobaric impurities by exact mass (e.g., distinguishing CHDO from CHO with <2 ppm error) .
- Data-Independent Acquisition (DIA) : SWATH® workflows enable retrospective analysis of low-abundance metabolites without predefined MRM transitions .
Q. What strategies address discrepancies in 1^11H NMR and HRMS data for deuterated compounds?
Methodological Answer:
- Artifact Identification : Residual protonated ethyl groups in partially deuterated batches cause split signals in H NMR. Purity is reassessed via H NMR integration .
- Ion Suppression Checks : Co-eluting matrix components in HRMS (e.g., salts) suppress ionization. Solid-phase extraction (SPE) cleanup with C18 cartridges improves signal fidelity .
- Cross-Validation : Orthogonal techniques (e.g., FT-IR for functional groups) reconcile conflicting data. Collaborative inter-laboratory studies reduce instrumental bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
